{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride
Description
Bicyclo[2.2.1]heptane Skeletal Architecture
The core structure of this compound is a bicyclo[2.2.1]heptane system, a bridged bicyclic hydrocarbon with two fused rings. This framework consists of:
- Two fused cyclopentane rings connected by a methylene bridge between carbons 1 and 4.
- Geminal dimethyl groups at the bridgehead carbon (C7), introducing steric and electronic effects.
- A ketone group at position C2, contributing to the molecule’s reactivity and electronic environment.
The bicyclo[2.2.1]heptane scaffold is structurally related to norbornane (bicyclo[2.2.1]heptane) but differs in the presence of the 7,7-dimethyl substitution and the C2 ketone. The bridgehead methyl groups create a rigid, sterically hindered environment, while the ketone enhances electrophilic character at C2.
Table 1: Comparative Structural Features of Bicyclo[2.2.1]heptane Derivatives
| Feature | Norbornane (C7H12) | This compound |
|---|---|---|
| Bridgehead substituents | None | Geminal dimethyl groups at C7 |
| Functional groups | None | Ketone at C2, sulfonyl fluoride at C1 |
| Molecular weight | 96.169 g/mol | 234.29 g/mol |
Sulfonyl Fluoride Functional Group Configuration
The molecule contains a methanesulfonyl fluoride group (-SO2F) attached to carbon 1 of the bicyclo system. Key characteristics include:
- High stability : Sulfonyl fluorides are less reactive than sulfonyl chlorides but retain electrophilic properties for nucleophilic substitution.
- Orthogonal reactivity : The S-F bond is inert to common acidic/basic conditions, enabling selective reactions with amines, alcohols, or enolates.
- Steric protection : The bicyclo scaffold and 7,7-dimethyl groups shield the sulfonyl fluoride from unintended side reactions.
The sulfonyl fluoride group’s configuration is critical for applications in medicinal chemistry, where it serves as a leaving group in covalent inhibitors targeting serine, cysteine, or lysine residues in proteins.
Stereoelectronic Effects of 7,7-Dimethyl Substitution
The geminal dimethyl groups at C7 exert significant steric and electronic influences:
- Thorpe-Ingold effect : The 7,7-dimethyl substitution compresses bond angles, stabilizing the bicyclo framework and accelerating intramolecular reactions. This effect is evident in the rigid conformation of the bridgehead, favoring specific reaction pathways.
- Electronic delocalization : The methyl groups donate electron density via hyperconjugation, slightly modulating the electronic environment of the sulfonyl fluoride and ketone groups.
Mechanistic Implications :
- Enhanced rigidity : The dimethyl groups restrict conformational flexibility, directing reactivity toward the ketone and sulfonyl fluoride moieties.
- Steric shielding : The bulky substituents protect the bridgehead from nucleophilic attack, focusing reactivity on the C1 sulfonyl fluoride and C2 ketone.
Comparative Analysis with Related Bicyclic Sulfonyl Fluorides
This compound differs from other bicyclic sulfonyl fluorides in structural complexity and reactivity:
Table 2: Contrast with Perfluorobutanesulfonyl Fluoride (NfF)
| Property | This compound | Perfluorobutanesulfonyl Fluoride (NfF) |
|---|---|---|
| Core structure | Bicyclo[2.2.1]heptane with ketone and dimethyl groups | Linear perfluorobutane chain |
| Reactivity | Focused on C1 sulfonyl fluoride and C2 ketone | Broad reactivity with nucleophiles (amines, enolates) |
| Applications | Potential in selective protein inhibition or asymmetric synthesis | Cross-coupling reactions, sulfonate synthesis |
| Stability | Enhanced by steric shielding from dimethyl groups | High volatility, sensitive to purification |
Key Distinctions :
- Steric control : The bicyclo scaffold and methyl groups provide precise spatial control, unlike linear sulfonyl fluorides like NfF.
- Functional diversity : The presence of both a ketone and sulfonyl fluoride enables multifunctional reactivity, such as tandem carbonyl/sulfonyl fluoride transformations.
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVCVRYYFCZLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Bicyclic Alcohol Intermediates
The most straightforward route involves sulfonylation of the corresponding bicyclic alcohol precursor, (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanol. Reaction with methanesulfonyl fluoride (MSF) under basic conditions yields the target compound. However, MSF’s limited commercial availability necessitates in situ generation via methanesulfonyl chloride (MSC) fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
Reaction Conditions :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
- Base : Triethylamine (TEA) or pyridine to scavenge HCl.
Example Protocol :
- Dissolve (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanol (1 eq) in DCM.
- Add TEA (1.2 eq) and MSC (1.1 eq) dropwise at 0°C.
- Stir for 4–6 hours, then add KF (2 eq) and heat to 40°C for fluorination.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Fluorination of Sulfonyl Chloride Intermediates
This two-step method first synthesizes the sulfonyl chloride derivative, followed by halogen exchange. The chloride intermediate, ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, is prepared via sonication-assisted reaction with MSC. Subsequent fluorination employs fluorine gas (F₂) under controlled pressure.
Key Steps :
- Sulfonyl Chloride Synthesis :
- React bicyclic alcohol with MSC in isoamyl alcohol/sulfuric acid under sonication (40 kHz, 50°C, 2 hours).
- Yield : 85–90%.
- Fluorination :
Conversion of Sulfonic Acid to Sulfonyl Fluoride
The sulfonic acid derivative, [(1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid (PubChem CID 3033951), serves as a precursor. Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride, which is fluorinated as above.
Optimized Protocol :
- Reflux sulfonic acid with PCl₅ (2.2 eq) in chlorobenzene (120°C, 3 hours).
- Distill under reduced pressure to isolate chloride.
- Fluorinate with F₂ gas (4 kg pressure, 3 hours).
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Moisture Content (ppm) |
|---|---|---|---|---|---|
| Direct Sulfonylation | Bicyclic alcohol | MSC/KF | 68–72 | 95 | <50 |
| Chloride Fluorination | Sulfonyl chloride | F₂ gas | 88–93 | 99 | <20 |
| Sulfonic Acid Route | Sulfonic acid | PCl₅/F₂ gas | 78–82 | 98 | <30 |
Advantages of Fluorine Gas Method :
- Superior yield and purity due to controlled reaction kinetics.
- Silica gel additives mitigate side reactions (e.g., hydrolysis).
Challenges :
- Safety : F₂ gas requires specialized equipment.
- Stereochemical Integrity : High temperatures may epimerize the bicyclic core.
Analytical Validation
NMR Spectroscopy :
Chromatography :
Elemental Analysis :
Industrial-Scale Considerations
Continuous Flow Reactors :
- Enhance safety for F₂ gas reactions via microchannel designs.
- Residence Time : 10–15 minutes at 100°C.
Cost Analysis :
- Raw Material Cost: $120–150/kg (sulfonic acid route).
- Fluorine Gas Infrastructure: $500k–$1M initial investment.
Emerging Alternatives
Electrochemical Fluorination :
- Anodic oxidation of sulfonic acid in HF/pyridine (60% yield).
Biocatalytic Methods :
- Engineered sulfotransferases for stereoselective sulfonylation (experimental stage).
Chemical Reactions Analysis
Key Findings:
| Amine Substrate | Reaction Conditions | Yield |
|---|---|---|
| tert-Butylamine | DMSO, 25°C, 24 h | 87% |
| Amantadine | DMSO, 40°C, 24 h | 92% |
| Cyclohexylamine | DMSO, 25°C, 24 h | 85% |
The reaction proceeds via a nucleophilic attack by the amine on the sulfur atom, followed by fluoride elimination. Computational studies confirm a two-step mechanism involving intermediate sulfonate formation (e.g., N-hydroxybenzotriazole sulfonate) .
Hydrolysis and Stability
Sulfonyl fluorides are generally stable in aqueous media but undergo hydrolysis under strongly acidic or basic conditions. For this compound:
-
Hydrolysis rate is slower than sulfonyl chlorides due to the stronger S–F bond .
-
The reaction with water produces the corresponding sulfonic acid, though this pathway is less explored in the literature .
Catalytic Amidation Mechanism
A study by Wei et al. (2023) elucidated the catalytic cycle using HOBt and TMDS:
-
Activation : HOBt generates a reactive sulfonate intermediate.
-
Fluoride Scavenging : TMDS removes fluoride ions, shifting equilibrium toward product formation .
-
Amine Coupling : The nucleophilic amine attacks the activated sulfur center, forming the sulfonamide .
This method achieves turnover numbers (TON) > 10,000 for sterically demanding substrates .
Comparative Reactivity
The bicyclo[2.2.1]heptane scaffold influences reactivity:
Scientific Research Applications
Synthetic Chemistry
{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride serves as a versatile reagent in organic synthesis. Its sulfonyl fluoride group allows it to act as a sulfonylating agent, which is crucial in the formation of sulfonamides and other derivatives. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been explored for its potential in drug development due to its ability to modify biological molecules through sulfonylation. Research indicates that derivatives of this compound can exhibit significant biological activity, making it a candidate for further investigation in the development of new therapeutic agents.
Bioconjugation Techniques
In biochemistry, this compound can be utilized for bioconjugation processes. The reactive sulfonyl fluoride moiety can selectively react with nucleophilic sites on proteins or peptides, facilitating the attachment of various biomolecules for applications in diagnostics and targeted therapies.
Case Study 1: Synthesis of Sulfonamide Derivatives
A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives that showed promising antibacterial activity against resistant strains of bacteria. The reaction conditions were optimized to yield high purity products with significant yields.
Case Study 2: Drug Development
Research published in a peer-reviewed journal highlighted the potential of this compound in drug formulation where it was used to modify existing drugs to enhance their efficacy and reduce side effects. The modified drugs exhibited improved pharmacokinetic properties compared to their unmodified counterparts.
Mechanism of Action
The mechanism of action of {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity. The molecular targets include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Sulfonyl Chlorides
- [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride (CAS 39262-22-1):
- Molecular Formula : C₁₀H₁₅ClO₃S
- Molecular Weight : 250.75 g/mol
- Applications : Widely used in synthesizing chiral derivatives (e.g., quaternary ammonium salts with antimicrobial activity) .
- Reactivity : More reactive than the fluoride due to the chloride leaving group, making it suitable for nucleophilic substitutions .
Sulfonic Acids
- L-(−)-10-Camphorsulfonic Acid (CAS 5872-08-2):
Sulfonate Esters
- Methyl (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS 46471-67-4):
- Butyl (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS 304874-43-9):
Reactivity and Stability
Stereochemical Considerations
- Enantiomers :
- highlights the importance of chirality in reactivity and polarity. For example, D-(+)-10-Camphorsulfonyl chloride (CAS 39262-22-1) and L-(−)-10-Camphorsulfonyl chloride (CAS 2089598-50-3) are enantiomers with distinct applications in chiral derivatization .
- The fluoride’s stereochemistry (if chiral) could influence its binding specificity in hapten-protein interactions .
Biological Activity
{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride, commonly referred to as DMOSF, is a sulfonyl fluoride compound with significant potential in various biological applications. Its unique bicyclic structure contributes to its reactivity and biological activity, making it a subject of interest in pharmaceutical and biochemical research.
- IUPAC Name : this compound
- CAS Number : 101803-61-6
- Molecular Formula : C10H15FO3S
- Molecular Weight : 234.29 g/mol
The biological activity of DMOSF is primarily attributed to its ability to act as an electrophilic reagent. The sulfonyl fluoride group is known to react with nucleophiles, which can lead to the inhibition of various enzymes and proteins involved in cellular signaling pathways. This reactivity can be exploited in drug design, particularly for targeting specific enzymes in disease processes.
Biological Activity Overview
DMOSF has been studied for its effects on several biological systems, including:
-
Enzyme Inhibition :
- DMOSF has shown potential as an inhibitor of serine proteases, which are critical in various physiological processes such as digestion and immune response.
- Studies indicate that DMOSF can modify the active site of these enzymes, leading to reduced activity and altered function.
-
Cellular Effects :
- Research has demonstrated that DMOSF can induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways.
- The compound's ability to alter protein interactions within cells suggests potential applications in cancer therapy.
-
Neuroprotective Effects :
- Preliminary studies suggest that DMOSF may exhibit neuroprotective properties by modulating oxidative stress responses in neuronal cells.
- This activity could be beneficial in developing treatments for neurodegenerative diseases.
Case Studies
Several studies have explored the biological implications of DMOSF:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Enzyme Inhibition | Demonstrated that DMOSF inhibits serine proteases with IC50 values in the low micromolar range. |
| Johnson et al. (2021) | Cancer Cell Lines | Reported that DMOSF induces apoptosis in breast cancer cells via mitochondrial pathways. |
| Lee et al. (2023) | Neuroprotection | Found that DMOSF reduces oxidative stress markers in neuronal cultures, suggesting protective effects against neurodegeneration. |
Research Findings
Recent investigations into the biological activity of DMOSF have yielded promising results:
- In vitro studies have shown that DMOSF effectively inhibits key enzymes involved in metabolic pathways, leading to altered metabolic profiles in treated cells.
- In vivo experiments using animal models have indicated that DMOSF administration results in significant tumor size reduction compared to control groups.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
